Bufotenine

Beschreibung

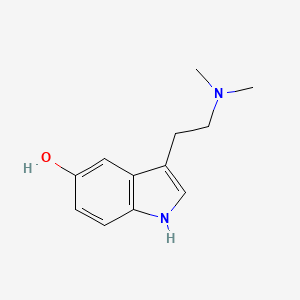

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-(dimethylamino)ethyl]-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTONGPRPXSUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048894 | |

| Record name | Bufotenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bufotenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

487-93-4 | |

| Record name | Bufotenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufotenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufotenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bufotenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bufotenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2-(dimethylamino)ethyl]-1H-indol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFOTENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A31347TZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bufotenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146.5 °C | |

| Record name | Bufotenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bufotenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Context and Discovery in Bufotenine Research

Early Isolation and Structural Elucidation

Bufotenine was first isolated in the late 19th century. French scientists Césaire Phisalix and Gabriel Bertrand are credited with isolating it from the secretions of the toad Bufo vulgaris in 1893. wikipedia.org Further isolation to purity was achieved by Austrian chemist Hans Handovsky in 1920 from toad skin. wikipedia.orgacs.orgwikidoc.orguscnk.comlookchem.com The compound's chemical structure was subsequently confirmed in 1934 by German chemist Heinrich Wieland and his colleagues. wikipedia.orgwikidoc.orguscnk.comlookchem.comscielo.br

This compound has since been identified in a diverse range of natural sources beyond toads, including various plants and fungi. It has been found in the seeds of Anadenanthera peregrina and Anadenanthera colubrina, which have a long history of use in psychedelic snuffs by indigenous South American cultures. wikipedia.orgacs.orgwikidoc.org It has also been isolated from mushrooms such as Amanita muscaria and Amanita mappa (formerly known as mappine). wikipedia.orgacs.org

Evolution of Scientific Understanding and Research Controversies

The scientific understanding of this compound has evolved considerably, though its exact pharmacological profile and effects in humans have been subjects of debate and controversy. science.govnih.govtandfonline.comnih.gov Early research in the mid-20th century explored its potential psychoactive properties, partly due to its structural resemblance to serotonin (B10506). wikidoc.orguscnk.com

Studies in the 1950s and 1960s investigated the effects of administering this compound to human subjects, with some reports describing physiological and perceptual changes. wikipedia.orgwikidoc.orgpsu.edu However, these early studies were often limited in scope and methodology, leading to conflicting findings and contributing to the controversy surrounding its classification as a classic hallucinogen. nih.govaccefyn.com The debate has also involved questions about its ability to cross the blood-brain barrier effectively. psu.edunih.gov

More recent research has continued to explore this compound's interactions with serotonin receptors and other biological targets, seeking to clarify its pharmacological actions. nih.govpsu.eduresearchgate.net The compound's presence in humans, including in individuals with certain psychiatric conditions, has also been a focus of some studies, although initial findings in this area have also faced challenges in replication. wikipedia.org

Historical Synthesis Milestones

The chemical synthesis of this compound has been an important aspect of its study, allowing for further investigation of its properties independent of natural extraction. The first reported synthesis of this compound was achieved by Japanese researchers Toshio Hoshino and Kenya Shimodaira in 1935. wikipedia.orgacs.orglookchem.com An improved six-step synthesis starting from 2,5-dimethoxybenzaldehyde (B135726) was later published in 1954 by John Harley-Mason and A. H. Jackson. acs.org These early synthesis milestones provided researchers with access to controlled samples of this compound for continued scientific exploration.

Here is a table summarizing some key historical milestones in this compound research:

| Event | Year | Key Researchers/Groups | Source(s) of Isolation (if applicable) |

| First Isolation | 1893 | Césaire Phisalix and Gabriel Bertrand | Bufo vulgaris secretions |

| Isolation to Purity | 1920 | Hans Handovsky | Toad skin |

| Chemical Structure Confirmation | 1934 | Heinrich Wieland and colleagues | Not specified (structural work) |

| First Reported Chemical Synthesis | 1935 | Toshio Hoshino and Kenya Shimodaira | Not applicable (synthesis) |

| Isolation from Anadenanthera seeds | 1954 | Verner L. Stromberg, Ko Kuei Chen | Anadenanthera peregrina |

| Improved Chemical Synthesis | 1954 | John Harley-Mason and A. H. Jackson | Not applicable (synthesis) |

| Identification in Amanita mappa | 1953 | Heinrich Wieland | Amanita mappa (fungus) |

Natural Occurrence and Endogenous Presence of Bufotenine

Distribution in Amphibian Species (e.g., Bufo genus, Incilius alvarius)

Bufotenine is notably found in the skin and eggs of several toad species belonging to the genus Bufo wikipedia.orgwikidoc.org. The name "this compound" itself originates from this genus wikipedia.orgwikidoc.orgacs.org. While present in various Bufo species, it is particularly concentrated in the Colorado River toad, scientifically known as Incilius alvarius (formerly Bufo alvarius) wikipedia.orgwikidoc.orgwikipedia.org. The skin secretions of Incilius alvarius contain this compound along with other compounds, including 5-MeO-DMT nih.goviceers.org. Some reports indicate that Incilius alvarius is the only toad species with this compound in sufficient concentration to potentially exert a psychoactive effect wikipedia.orgwikipedia.org. Toad secretions containing this compound and other bioactive substances have historically been used in traditional medicines wikipedia.orgwikidoc.org. This compound has also been isolated from the skin secretion of Rhinella jimi and is present in the cane toad (Rhinella marina) wikidoc.orgnih.gov. The skin secretion of certain amphibians contains alkaloids like this compound, which serve as protective agents against predators and microorganisms scielo.br.

Here is a table summarizing some amphibian sources of this compound:

| Amphibian Genus/Species | Source Material | Notes |

| Bufo genus | Skin, Eggs, Secretions | Origin of the name "this compound" wikipedia.orgwikidoc.orgacs.org. Present in several species. |

| Incilius alvarius | Skin Secretions | Particularly concentrated source wikipedia.orgwikipedia.orgnih.gov. Formerly Bufo alvarius. |

| Rhinella jimi | Skin Secretion | This compound has been isolated from this species nih.gov. |

| Rhinella marina | Skin Secretion | Also known as the cane toad wikipedia.org. |

| Bufo gargarizans | Secretions | Used in traditional medicine (Ch'an Su) wikidoc.org. |

| Osteocephalus genus | Skin Secretion | Present in three arboreal species wikidoc.org. |

Occurrence in Plant and Fungal Kingdoms

This compound is also found in a variety of plant and fungal species.

Found in Anadenanthera Species (e.g., A. peregrina, A. colubrina)

Seeds from the Anadenanthera genus, particularly Anadenanthera peregrina and Anadenanthera colubrina, are well-known botanical sources of this compound wikipedia.orgacs.orgnih.govscielo.brnih.gov. These seeds have a long history of use in South America to prepare snuffs like cohoba, yopo, or cebil wikipedia.orgacs.orgbritannica.comwikipedia.orgherbalistics.com.aunih.gov. Anadenanthera colubrina seeds have been reported to contain up to 12.4% this compound, which is noted as one of the highest concentrations of a single alkaloid found in the plant kingdom wikipedia.orgsamorini.it. Anadenanthera peregrina seeds have been found to contain up to 7.4% this compound wikipedia.orggbif.org. While these species also contain other tryptamines like DMT and 5-MeO-DMT, this compound is often the primary constituent, especially in A. colubrina wikipedia.orgherbalistics.com.ausamorini.itchemeurope.com.

Here is a table showing this compound content in Anadenanthera species:

| Plant Species | Source Material | Reported this compound Concentration | Notes |

| Anadenanthera colubrina | Seeds | Up to 12.4% of dry weight wikipedia.orgsamorini.it | Often the primary alkaloid wikipedia.orgherbalistics.com.au. |

| Anadenanthera peregrina | Seeds | Up to 7.4% wikipedia.orggbif.org | Used to make yopo/cohoba snuff wikipedia.orgbritannica.com. |

Presence in Amanita muscaria and Related Fungi

This compound has been identified in certain fungi, including Amanita muscaria, commonly known as the fly agaric mushroom acs.orgbritannica.com. It has also been reported in other Amanita species such as Amanita citrina, A. porphyria, and A. tomentella wikipedia.orgacs.orgnih.gov. Early research, including work by Heinrich Wieland, identified this compound (originally called mappine) in Amanita mappa (Amanita citrina) acs.org. While some studies have reported its presence in A. muscaria, others have not detected it unodc.orgagfonds.lv.

Here is a table listing some fungal sources of this compound:

| Fungal Species | Notes |

| Amanita muscaria | Reported in some studies, though findings can vary acs.orgbritannica.comagfonds.lvmdpi.com. |

| Amanita citrina | Also known as Amanita mappa; this compound was identified in this species wikipedia.orgacs.org. |

| Amanita porphyria | This compound has been reported in this species wikipedia.orgnih.gov. |

| Amanita tomentella | This compound has been reported in this species wikipedia.orgnih.gov. |

Identification in Other Botanical Sources (e.g., Brosimum acutifolium)

Beyond Anadenanthera species, this compound has been identified in other botanical sources. The latex of Brosimum acutifolium, a tree found in South America, is one such source wikipedia.orgnih.govwikipedia.orgscielo.br. This latex is used to prepare a substance known as takini wikipedia.orgnih.govwikipedia.orgscielo.br. This compound has also been reported in the seeds of Mucuna pruriens wikipedia.org. Additionally, the Virola tree is mentioned as a source containing 5-MeO-DMT, which can produce this compound as a metabolite researchgate.netnih.gov.

Here is a table of other botanical sources of this compound:

| Plant Species | Source Material | Notes |

| Brosimum acutifolium | Latex | Used to prepare takini wikipedia.orgnih.govwikipedia.orgscielo.br. |

| Mucuna pruriens | Seeds | This compound has been identified in this species wikipedia.org. |

| Virola genus | Various parts | Can produce this compound as a metabolite researchgate.netnih.gov. |

Endogenous Detection and Biogenesis in Mammalian Systems

This compound has been detected endogenously in mammals, including humans wikipedia.orgwikidoc.orgnih.govdrugbank.commdpi.com. It is considered a dimethylated indolethylamine (DMIA) that can be formed from serotonin (B10506) by the enzyme indolethylamine N-methyltransferase (INMT) nih.govresearchgate.net. While INMT is present in non-neural tissues, endogenous this compound and DMT have primarily been identified in human urine nih.govresearchgate.netscience.gov. Studies using sensitive mass spectrometric techniques have determined endogenous levels of this compound in various animal and human tissues nih.govscience.gov. Notably, large amounts of this compound have been detected in stools, suggesting a potential role in intestinal function nih.govscience.gov. It is hypothesized that fecal and urinary this compound may originate from epithelial cells of the intestine and kidney, respectively, although the possibility of synthesis by intestinal bacteria has not been ruled out nih.govscience.gov. Small amounts have been found in somatic or neural tissues, but typically not in blood, which may be attributed to rapid catabolism by monoamine oxidase A (MAO-A) researchgate.netnih.govscience.gov. The biogenesis of serotonin in vertebrates is catalyzed by tryptophan 5-hydroxylase (TPH), while indolethylamine-N-methyltransferase catalyzes the biosynthesis of DMT in the brains of humans and other mammals researchgate.net.

Here is a summary of endogenous this compound detection in mammals:

| Biological Fluid/Tissue | Detection Status | Notes |

| Urine | Detected in humans, including healthy individuals and those with certain conditions wikidoc.orgagfonds.lvdrugbank.comnih.govresearchgate.netscience.gov. | Primarily identified endogenous source in mammals nih.govresearchgate.netscience.gov. |

| Stools | Large amounts detected nih.govscience.gov. | May indicate a role in intestinal function nih.govscience.gov. |

| Blood | Generally not detected in significant amounts nih.govscience.gov. | May be due to rapid metabolism nih.govscience.gov. |

| Brain | Small amounts found in some studies drugbank.comnih.gov. | Biogenesis catalyzed by INMT researchgate.netnih.govresearchgate.net. |

| Other Tissues | Small amounts found in some somatic tissues (e.g., kidney, lung, liver) nih.govscience.gov. | Presence of INMT in non-neural tissues contributes to potential formation nih.gov. |

Biosynthesis and Metabolic Pathways of Bufotenine

Enzymatic Precursors and Pathways in Biological Systems

The biosynthesis of bufotenine originates from the essential amino acid L-tryptophan. The pathway is analogous to the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT), with which it shares a close structural relationship. researchgate.netnih.gov

The primary biosynthetic route involves the following key steps:

Hydroxylation of Tryptophan: The initial step is the hydroxylation of L-tryptophan at the 5-position of the indole (B1671886) ring to form 5-hydroxytryptophan (B29612) (5-HTP). This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH) . researchgate.net

Decarboxylation of 5-HTP: Subsequently, 5-HTP undergoes decarboxylation, where the carboxyl group is removed, to yield serotonin (5-HT). This step is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC) . researchgate.net

N-methylation of Serotonin: The final step in the formation of this compound is the stepwise N-methylation of the primary amine group of serotonin. This reaction is catalyzed by the enzyme indolethylamine-N-methyltransferase (INMT) , which transfers two methyl groups from the donor molecule S-adenosyl-L-methionine (SAM) to the nitrogen atom of serotonin, resulting in the formation of N,N-dimethylserotonin, or this compound. wikipedia.orgnih.govnih.gov

An alternative, though less common, pathway may involve the initial decarboxylation of tryptophan to tryptamine (B22526) by AADC, followed by hydroxylation at the 5-position to form serotonin, and subsequent N-methylation by INMT. researchgate.net

| Enzyme | Precursor(s) | Product(s) | Role in this compound Biosynthesis |

| Tryptophan Hydroxylase (TPH) | L-Tryptophan | 5-Hydroxytryptophan (5-HTP) | Initiates the pathway by hydroxylating the precursor amino acid. |

| Aromatic L-amino Acid Decarboxylase (AADC) | 5-Hydroxytryptophan (5-HTP) | Serotonin (5-HT) | Catalyzes the formation of the immediate precursor to this compound. |

| Indolethylamine-N-methyltransferase (INMT) | Serotonin (5-HT), S-adenosyl-L-methionine (SAM) | This compound | Catalyzes the final N,N-dimethylation step to form this compound. |

Comparative Biosynthesis with Related Indoleamines

The biosynthetic pathway of this compound shares significant similarities with other psychoactive indoleamines, such as N,N-Dimethyltryptamine (DMT), 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and psilocin. These compounds all derive from L-tryptophan and involve key enzymes like decarboxylases and methyltransferases.

N,N-Dimethyltryptamine (DMT): The biosynthesis of DMT also begins with L-tryptophan. However, it follows a more direct route where tryptophan is first decarboxylated by AADC to form tryptamine. researchgate.net Tryptamine is then directly N,N-dimethylated by INMT, using SAM as a methyl donor, to yield DMT. researchgate.netwikipedia.org This pathway does not involve the initial hydroxylation step seen in this compound synthesis.

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): The biosynthesis of 5-MeO-DMT can proceed through several potential pathways. One route involves the methylation of serotonin by 5-hydroxyindole-O-methyltransferase (HIOMT) to form 5-methoxytryptamine, which is then N,N-dimethylated by INMT to yield 5-MeO-DMT. Alternatively, this compound itself can be O-methylated by HIOMT to form 5-MeO-DMT. researchgate.net

Psilocin: The biosynthesis of psilocin (4-hydroxy-N,N-dimethyltryptamine), the active metabolite of psilocybin, also originates from L-tryptophan. In psilocybin-producing fungi, a specific set of enzymes is involved. L-tryptophan is first decarboxylated by a tryptophan decarboxylase (PsiD). semanticscholar.orgbiocompare.com The resulting tryptamine is then hydroxylated at the 4-position by a monooxygenase (PsiH). biocompare.com This is followed by phosphorylation by a kinase (PsiK) to form norbaeocystin, which is then N,N-dimethylated by a methyltransferase (PsiM) to produce psilocybin. semanticscholar.orgresearchgate.net Psilocybin is then dephosphorylated to the active compound psilocin in the body. The key difference from this compound's pathway is the position of hydroxylation (C4 vs. C5) and the involvement of a phosphorylation step.

| Compound | Precursor | Key Enzymatic Steps |

| This compound (5-HO-DMT) | L-Tryptophan | 1. Hydroxylation (TPH)2. Decarboxylation (AADC)3. N,N-dimethylation (INMT) |

| N,N-Dimethyltryptamine (DMT) | L-Tryptophan | 1. Decarboxylation (AADC)2. N,N-dimethylation (INMT) |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Serotonin or this compound | 1. O-methylation (HIOMT)2. N,N-dimethylation (INMT) |

| Psilocin (4-HO-DMT) | L-Tryptophan | 1. Decarboxylation (PsiD)2. Hydroxylation (PsiH)3. Phosphorylation (PsiK) to Norbaeocystin4. N,N-dimethylation (PsiM) to Psilocybin5. Dephosphorylation to Psilocin |

Biotransformation and Elimination Mechanisms

The metabolism of this compound in the body involves several enzymatic processes aimed at its detoxification and elimination.

Monoamine Oxidase A (MAO-A) Degradation: The primary metabolic pathway for this compound is oxidative deamination catalyzed by Monoamine Oxidase A (MAO-A) . researchgate.netnih.govnih.gov This enzyme converts this compound into 5-hydroxyindole-3-acetaldehyde, which is then further oxidized by aldehyde dehydrogenase to form 5-hydroxyindoleacetic acid (5-HIAA) . researchgate.netnih.govnih.gov 5-HIAA is the main urinary metabolite of serotonin and is also the major metabolite of this compound, with studies showing that a significant percentage of administered this compound is excreted as 5-HIAA. wikipedia.orgpsychonautwiki.orgmedscape.com

Glucuronidation and Sulfation: In addition to degradation by MAO-A, this compound can undergo phase II conjugation reactions. These include glucuronidation , where glucuronic acid is attached to the hydroxyl group of this compound, and sulfation , where a sulfate (B86663) group is added. wikipedia.org These processes increase the water solubility of the molecule, facilitating its renal excretion. The formation of this compound glucuronide has been identified as a metabolic pathway. nih.gov

Upon oral administration, this compound is subject to extensive first-pass metabolism, primarily by MAO-A in the liver and gastrointestinal tract, which significantly reduces its systemic bioavailability. wikipedia.orgpsychonautwiki.org

Recombinant Biosynthesis and Pathway Engineering Approaches

Recent advancements in synthetic biology have enabled the development of recombinant systems for the production of this compound and related tryptamines. These approaches involve the heterologous expression of the necessary biosynthetic genes in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae.

Researchers have successfully engineered E. coli to produce this compound by introducing the genes for tryptophan hydroxylase, aromatic L-amino acid decarboxylase, and indolethylamine-N-methyltransferase. nih.govresearchgate.net This allows for the conversion of tryptophan, which can be supplied in the culture medium or produced de novo by the engineered microbe, into this compound. nih.govresearchgate.net

Pathway engineering strategies are employed to optimize the production of these compounds. These strategies include:

Enzyme Selection and Optimization: Utilizing enzymes from various organisms with high catalytic efficiency.

Host Strain Engineering: Modifying the host's native metabolic pathways to increase the availability of precursors like L-tryptophan and the cofactor S-adenosyl-L-methionine. nih.govresearchgate.net

Suppression of Competing Pathways: Downregulating or knocking out genes involved in pathways that divert precursors away from the desired product. frontiersin.org

Fermentation Process Optimization: Adjusting culture conditions such as media composition, temperature, and pH to maximize product yield. nih.gov

These bio-based production platforms offer a promising alternative to chemical synthesis or extraction from natural sources, providing a more controlled and potentially scalable method for obtaining this compound for research purposes. nih.gov

Pharmacological Actions and Receptor Interactions of Bufotenine

Serotonin (B10506) Receptor Agonism and Binding Profiles

Bufotenine functions as a non-selective serotonin receptor agonist, demonstrating notable activity at multiple 5-HT receptor subtypes. wikipedia.orgresearchgate.net Its psychoactive potential is largely attributed to its action on these receptors, which are the primary targets for classic psychedelic compounds. nih.govpsychedelicreview.com

This compound demonstrates a high binding affinity and potent agonist activity at the 5-HT1A receptor. nih.govnih.gov Studies have shown that its affinity for this receptor subtype is significantly greater than that of other tryptamines like DMT and tryptamine (B22526) itself. wikipedia.org The affinity of this compound for the 5-HT1A receptor is comparable to that of serotonin and 5-MeO-DMT. wikipedia.org Specifically, the receptor affinity (Ki or IC50) of this compound has been measured at 4.9 nM. wikipedia.org In terms of functional activity, this compound had an EC50 value of 13 nM at the 5-HT1A receptor, similar to serotonin (14 nM) and 5-MeO-DMT (21 nM). wikipedia.org

Table 1: Comparative Affinity of Tryptamines at the Human 5-HT1A Receptor

| Compound | Affinity (Ki or IC50 in nM) |

|---|---|

| Serotonin (5-HT) | 3 |

| This compound (5-HO-DMT) | 4.9 |

| 5-MeO-DMT | 6.5 |

| 5-MeO-T | 9 |

| Tryptamine | 125 |

| DMT | 170 |

Data sourced from Wikipedia wikipedia.org.

The interaction with 5-HT2A and 5-HT2C receptors is considered central to the effects of serotonergic psychedelics. researchgate.netnih.govnih.gov this compound is a potent agonist at both the 5-HT2A and 5-HT2C receptors. researchgate.netnih.govnih.gov Its psychoactive properties are largely attributed to its potent agonist activity at the 5-HT2A receptor. psychedelicreview.com Research indicates that this compound has a 5- to 10-fold higher affinity for the 5-HT2A receptor compared to 5-MeO-DMT. wikipedia.orgnih.gov Despite this difference in affinity, their functional potency at the receptor is nearly identical in vitro. wikipedia.org

Table 2: Comparative Potency of this compound and 5-MeO-DMT at the Human 5-HT2A Receptor

| Compound | Potency (EC50 in nM) |

|---|---|

| This compound | 3.49 |

| 5-MeO-DMT | 3.87 |

Data sourced from Wikipedia wikipedia.org.

The activation of 5-HT2A and 5-HT2C receptors can lead to contrasting effects on certain behaviors, such as locomotor activity. nih.gov In vitro studies suggest that this compound's potency at some serotonin receptors is comparable to or even higher than that of psilocin, its structural isomer. researchgate.net

Unlike many other psychedelic tryptamines, this compound displays a high affinity for the 5-HT3 receptor, which is comparable to or higher than that of serotonin itself. wikipedia.org This receptor is strongly associated with the regulation of nausea and vomiting. wikipedia.org The trimethylammonium salt of this compound, known as bufotenidine, is a selective agonist for the 5-HT3 receptor. psychedelicreview.com

This compound also acts as an agonist at human 5-HT4 receptors. nih.govnih.gov Studies using cardiac preparations from transgenic mice expressing human 5-HT4 receptors, as well as human atrial preparations, have demonstrated that this compound can increase the force of contraction (inotropy) and heart rate (chronotropy). nih.govnih.govresearchgate.net

Table 3: Agonist Potency of this compound at Human 5-HT4 Receptors in Transgenic Mouse Atria

| Atrial Preparation | Effect | Potency (pD2) |

|---|---|---|

| Left Atrium | Increased Force of Contraction | 6.77 |

| Right Atrium | Increased Beating Rate | 7.04 |

Data sourced from Gergs et al. nih.govnih.govresearchgate.net.

Comparative Pharmacodynamics with Other Serotonergic Psychedelics (e.g., LSD, Psilocin, 5-MeO-DMT)

The pharmacological profile of this compound is often understood by comparing it to other classic serotonergic psychedelics.

Versus 5-MeO-DMT : this compound is an active metabolite of 5-MeO-DMT, formed via O-demethylation by the CYP2D6 enzyme. nih.govnih.govnih.gov While 5-MeO-DMT has a higher affinity for the 5-HT1A receptor, this compound exhibits a significantly higher affinity (5- to 10-fold) for the 5-HT2A receptor. wikipedia.orgnih.gov This metabolic conversion can be seen as an activation process, as it produces a compound with greater 5-HT2A receptor affinity. nih.gov

Versus Psilocin : this compound is a structural isomer of psilocin (4-HO-DMT). researchgate.netnih.gov In vitro, this compound demonstrates comparable or even higher potency than psilocin at certain serotonin receptors. researchgate.net However, its in vivo effects differ significantly, which is often attributed to this compound's lower ability to cross the blood-brain barrier due to its higher hydrophilicity. researchgate.netnih.gov

Versus LSD : Like LSD, this compound acts as an agonist at 5-HT2A and 5-HT2C receptors. nih.gov In silico molecular docking simulations have suggested that this compound and LSD may have a nearly identical affinity for the 5-HT2A receptor, establishing strong interactions with the same amino acid residues in the binding site. researchgate.net However, functional assays have shown that LSD induces significantly more inositol (B14025) phosphate (B84403) formation at the 5-HT2A receptor than DMT and psilocin, indicating potential differences in downstream signaling pathways compared to tryptamines like this compound. biorxiv.org

Versus DMT : Compared to DMT, this compound shows a markedly higher affinity for the 5-HT1A receptor—approximately 35-fold greater. wikipedia.org

Non-Serotonergic Receptor Interactions (e.g., alpha7 Nicotinic Acetylcholine (B1216132) Receptors)

Beyond the serotonergic system, this compound has been shown to interact with other types of receptors. Notably, research has identified that N-methyl serotonin analogues, including this compound, isolated from toad venom interact efficiently with neuronal alpha7 nicotinic acetylcholine receptors (α7 nAChRs). nih.govresearchgate.net In competitive radioligand binding experiments, this compound demonstrated a higher affinity and selectivity for α7 nAChRs over muscular cholinergic receptors. nih.gov Among the compounds tested (this compound, bufotenidine, and serotonin), this compound was the most efficient in terms of its binding value to this receptor. nih.gov

Neurobiological and Behavioral Research on Bufotenine

Central Nervous System Receptor Occupancy and Downstream Signaling

Once in the CNS, bufotenine exerts its effects by interacting with various neurotransmitter receptors. It is an analogue of the neurotransmitter serotonin (B10506) and acts as a potent, non-selective agonist at multiple serotonin (5-HT) receptor subtypes. researchgate.netwikipedia.org In vitro studies have demonstrated that this compound binds with high affinity to a wide range of serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, and 5-HT3 receptors. researchgate.netwikipedia.org

The interaction with the 5-HT2A receptor is considered particularly significant, as this receptor is the primary target for classic psychedelic compounds like LSD and psilocin. nih.govresearchgate.net this compound displays a 5- to 10-fold higher affinity for the 5-HT2A receptor than the related tryptamine (B22526) 5-MeO-DMT. wikipedia.org In terms of functional activity, its potency at the 5-HT2A receptor is comparable to that of 5-MeO-DMT in vitro. wikipedia.orgtaylorandfrancis.com Computer modeling studies further support these findings, showing that this compound can bind to and activate 5-HT2A and 5-HT2C receptors in a manner similar to LSD. researchgate.netojp.gov The downstream signaling from 5-HT2A receptor activation is believed to be the primary mechanism mediating the potential psychoactive effects of this compound. researchgate.net

| Receptor Subtype | Binding Affinity / Potency of this compound |

| 5-HT1A | High affinity (IC50 = 4.9 nM) wikipedia.org |

| 5-HT2A | High affinity; 5-10x higher than 5-MeO-DMT (EC50 = 3.49 nM) wikipedia.org |

| 5-HT2C | Agonist activity researchgate.net |

| 5-HT3 | High affinity, similar to or higher than serotonin wikipedia.org |

Assessment of Psychoactive and Perceptual Effects in Research Models

The psychoactive effects of this compound have been investigated in both human and animal research models, though findings have often been described as conflicting or equivocal. wikipedia.org The debate stems from early studies where hallucinogenic effects were not consistently observed, leading to the hypothesis that its limited psychoactivity was due to poor CNS penetration rather than a lack of receptor engagement. researchgate.netnih.govojp.gov

Human studies have yielded varied results. An early study reported that intravenous administration of 8 mg of this compound oxalate (B1200264) produced significant emotional and perceptual alterations. wikipedia.org The subjective effects included extreme anxiety, a feeling of imminent death, and visual disturbances characterized by color reversal and distortion. wikipedia.org

Other research, focusing on different routes of administration, has also documented visionary effects. erowid.org Subjective reports from insufflation of this compound free-base indicated perceptible psychoactivity, with closed-eye luminosity and scintillation being noted. erowid.org Vaporized this compound was also reported to produce visionary effects in volunteers. erowid.org Auditory effects, such as high-pitched tinnitus, were also a characteristic feature of the experience. erowid.org These reports suggest that when the BBB is bypassed or sufficient quantities reach the CNS, this compound can induce profound perceptual changes. taylorandfrancis.comerowid.org

In animal models, this compound induces specific behaviors that are used as proxies for psychedelic effects in humans. One such behavior is the head-twitch response (HTR) in rodents, which this compound is known to produce. wikipedia.org However, it requires doses approximately 10 times higher than psilocybin to elicit this response. wikipedia.org In drug discrimination studies, a model used to assess subjective effects, this compound fails to substitute for other psychedelics like LSD or psilocybin in rats. wikipedia.org

Observational studies in mice treated with this compound have documented a range of dose-dependent behavioral alterations. nih.govresearchgate.net Shortly after administration, animals displayed agitated behavior, followed by ptosis (drooping eyelids), head searching, and increased sniffing. nih.gov Open field tests, which assess locomotor activity and anxiety-like behavior, revealed that this compound decreased line-crossing and rearing behaviors. nih.gov At higher doses, tremors and limb paralysis were also observed. nih.gov These findings indicate that this compound can induce significant, though complex, behavioral changes in animal models. nih.govnih.gov

Clinical and Biomedical Investigations of Bufotenine

Role as a Potential Biomarker in Psychiatric Disorders

Research has investigated the presence of endogenous bufotenine in individuals with certain psychiatric disorders, suggesting it may serve as a potential biomarker. Studies have focused on comparing its levels in patient populations with those of healthy individuals.

Several studies have identified elevated concentrations of this compound in the urine of individuals diagnosed with Autism Spectrum Disorder (ASD). A 2010 study using high-performance liquid chromatography-mass spectrometry found that urinary this compound levels were significantly higher in young adults with severe ASD compared to healthy control subjects. nel.edunih.gov The mean level in the ASD group was measured at 3.30 ± 0.49 μg/L. nel.edunih.govresearchgate.net In this particular study, a significant positive correlation was observed between the urinary this compound concentrations and hyperactivity scores in the individuals with ASD. nel.edunih.govresearchgate.net

Another notable study from 1995 reported the detection of this compound in the urine of 32 out of 47 autistic patients, whereas it was only found in 2 out of 200 healthy controls. nel.edunih.gov A systematic review of multiple studies concluded that in a combined cohort of 275 patients with a psychiatric diagnosis (including ASD), 82% had detectable urinary this compound, compared to only 29% of 318 healthy controls. nih.gov

The link between this compound and schizophrenia has been a subject of investigation for decades, with some studies reporting elevated levels of the compound in patients. wikipedia.org The aforementioned 2010 study found that patients with schizophrenia had the highest urinary this compound levels among the groups tested, with a mean concentration of 4.39 ± 0.43 μg/L, which was significantly higher than that of healthy controls (1.53 ± 0.30 μg/L). nel.edunih.govresearchgate.net

Earlier research also supports this association. For instance, a 1995 study detected this compound in the urine of 13 out of 15 schizophrenic patients. nih.gov The hypothesis is that this compound, being a psychotomimetic molecule, may play a role in the pathophysiology of the disorder. nel.edunih.gov However, the findings across all studies have not been uniformly consistent, indicating the need for further research to clarify the precise role of this endogenous compound in schizophrenia. nel.edunih.govresearchgate.net

Table 1: Comparative Urinary this compound Levels in Psychiatric Disorders

| Study Group | Number of Participants (n) | Mean Urinary this compound Level (μg/L) | Statistical Significance (p-value vs. Controls) | Source |

| Autism Spectrum Disorder (ASD) | 15 | 3.30 ± 0.49 | <0.05 | nel.edunih.gov |

| Schizophrenia | 15 | 4.39 ± 0.43 | <0.001 | nel.edunih.gov |

| Healthy Controls | 18 | 1.53 ± 0.30 | N/A | nel.edunih.gov |

Table 2: Detection Frequency of Urinary this compound

| Disorder | Participants Positive for this compound / Total Participants | Detection Rate | Source |

| Autism with Mental Retardation | 32 / 47 | 68% | nih.gov |

| Autism with MR and Epilepsy | 18 / 18 | 100% | nih.gov |

| Schizophrenia | 13 / 15 | 87% | nih.gov |

| Depression | 15 / 18 | 83% | nih.gov |

| Healthy Controls | 2 / 200 | 1% | nih.gov |

Investigations have also extended to other conditions, including depression and behavioral patterns. The 1995 study by Takeda et al. found that 15 out of 18 patients with depression tested positive for urinary this compound. nih.gov

Furthermore, some research has indicated a potential link between this compound levels and aggression. nel.edu Studies have reported that urinary excretion of this compound was higher in drug-free violent offenders, with levels positively associated with suspiciousness and aggression. nel.eduwikipedia.org Specifically, higher this compound concentrations were noted in paranoid violent offenders and individuals who had committed acts of violence against family members. wikipedia.org

Exploration of Therapeutic Potential

Beyond its role as a biomarker, researchers are exploring whether this compound or its derivatives could have therapeutic applications.

A significant area of preclinical research has been the investigation of this compound's antiviral properties, particularly against the rabies virus. mdpi.com In vitro studies using mammalian cells (BHK-21) demonstrated that this compound could inhibit rabies virus infection in a dose- and time-dependent manner. scielo.brscienceopen.com Researchers have suggested that the compound may interfere with the virus's ability to penetrate host cells. scielo.br

Animal models have provided further evidence for this potential. In a study involving mice infected intracerebrally with the rabies virus, treatment with this compound was shown to increase the survival rate from 15% in the control group to 40%. nih.gov The research also indicated that this compound could delay the onset of rabies symptoms. nih.govscielo.org Histological analysis of the central nervous system of the treated animals suggested that this compound might help reduce neuronal degeneration. mdpi.com While this compound itself is not proposed as a direct treatment for rabies, these findings suggest it could serve as a valuable molecular scaffold for developing new anti-rabies drugs. nih.govscielo.org

Table 3: Summary of Preclinical Antiviral Research on this compound

| Study Type | Model | Key Finding | Source |

| In Vitro | BHK-21 Mammalian Cells | Dose-dependent inhibition of rabies virus infection. | scielo.brscienceopen.com |

| In Vivo | Rabies-infected mice | Increased survival rate from 15% to 40%. | nih.gov |

| In Vivo | Rabies-infected mice | Delayed onset of rabies symptoms. | scielo.org |

| Histological | Mouse Central Nervous System | Possible reduction in neuronal degeneration. | mdpi.com |

Given its structural similarity to the neurotransmitter serotonin (B10506), this compound's potential effects on neuropsychiatric conditions are of interest. nih.gov Preclinical research using animal models has begun to explore these effects. In studies with mice, the administration of this compound led to mild, dose-dependent behavioral alterations. nih.gov

One common method to assess anxiety-related behaviors in rodents is the open-field test. nih.gov In these tests, this compound was observed to increase the time it took for the animals to move from the center of the arena, an effect that was most pronounced at the highest concentrations tested. nih.gov While these preclinical findings are preliminary, they provide a basis for further investigation into the neuropharmacological effects of this compound and its potential relevance to conditions like anxiety and depression.

Pharmacokinetic and Biodistribution Studies in Animal Models

The pharmacokinetic profile and tissue distribution of this compound have been investigated in various animal models, primarily in rodents, to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for interpreting its physiological and potential therapeutic effects.

In rats, following subcutaneous administration, this compound is rapidly distributed and also rapidly eliminated. nih.gov One study measured this compound concentrations at 1, 30, or 100 mg/kg and found that at one hour post-injection, the highest concentrations were in the lungs, heart, and blood, with lower levels detected in the brain and liver. drugbank.com The compound was almost entirely cleared from the body within eight hours. drugbank.com This research also indicated that this compound penetrates the blood-brain barrier poorly. nih.gov Within the brain, slightly higher concentrations were observed in the hypothalamus and brain stem compared to the striatum or cortex. drugbank.com The primary metabolic pathway appears to involve monoamine oxidase type A, leading to the formation of 5-hydroxyindoleacetic acid (5HIAA). drugbank.com Notably, more than 99% of this compound in the blood was found in platelet-poor plasma, suggesting it is not stored in platelets. nih.gov

Studies in mice have provided further insights into this compound's biodistribution, particularly with chronic administration. nih.gov In a study where mice were treated daily for 21 consecutive days with 0.63, 1.05, and 2.1 mg/animal/day, the alkaloid was detectable in the heart and kidney at all dose levels. nih.govresearchgate.net At the higher doses, this compound was also found in the lungs and brain. nih.govresearchgate.net The detection of this compound in these organs 24 hours after the last dose suggests potential accumulation with chronic use, or that its metabolism and excretion may be slower than previously thought. nih.gov The presence of this compound in the kidney and its absence in the liver in this chronic-dosing study may point towards renal metabolism and urinary elimination. nih.gov

These findings from animal models provide a foundational understanding of how this compound behaves in a biological system, highlighting its rapid clearance and limited brain penetration under normal circumstances.

Interactive Data Table: Biodistribution of this compound in Animal Models

| Animal Model | Administration Route | Dose(s) | Time Point | Highest Concentrations | Lowest/Undetectable Concentrations | Key Findings |

| Rat | Subcutaneous | 1, 30, 100 mg/kg | 1 hour | Lungs, Heart, Blood | Brain, Liver | Rapid elimination (nearly complete by 8 hours); Poor blood-brain barrier penetration. drugbank.com |

| Mice | Daily injections for 21 days | 0.63, 1.05, 2.1 mg/animal/day | 24 hours post-last dose | Heart, Kidney (all doses); Lungs, Brain (higher doses) | Liver | Suggests potential for accumulation with chronic administration. nih.govnih.gov |

Current Research and Development Initiatives (e.g., Usona Institute)

The Usona Institute, a non-profit medical research organization, is a key entity in the landscape of modern psychedelic research. While much of their focus has been on psilocybin and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), they have also identified this compound (5-HO-DMT) as a compound of interest. usonainstitute.orgwisconsinhealthnews.com

As of May 2025, Usona Institute is investigating this compound as a potential pharmaceutical drug. wikipedia.org The compound is currently in the discovery or preclinical stage of development within their research pipeline. wikipedia.org Usona's work with related compounds, such as 5-MeO-DMT, is more advanced, with clinical trials underway to evaluate its safety and efficacy. usonainstitute.org this compound is recognized as an active, O-demethylated metabolite of 5-MeO-DMT. usonainstitute.org

Usona's broader mission is to conduct and support research to further the understanding of the therapeutic effects of consciousness-expanding medicines. The institute operates on an open science model, aiming to share its discoveries to accelerate medical and scientific progress. clinicaltrialsarena.com While specific clinical trials for this compound have not been announced, its inclusion in their preclinical investigations indicates an interest in its potential therapeutic applications, possibly informed by its known antiviral properties against the rabies virus in animal models and its complex pharmacological profile. nih.govwikipedia.org

Ethnobotanical and Anthropological Research

Historical Entheogenic Use in Indigenous Cultures (e.g., South American Snuff Preparations like Cohoba and Yopo)

The historical use of bufotenine as an entheogen is strongly linked to the seeds of Anadenanthera trees, specifically Anadenanthera peregrina and Anadenanthera colubrina. These seeds have been a primary ingredient in psychedelic snuff preparations used by indigenous cultures in the Caribbean, Central, and South America for millennia, with archaeological evidence dating back over 4,000 years wikipedia.orgnih.govakjournals.com.

Two prominent examples of these snuffs are Cohoba and Yopo. Cohoba was known in the Greater Antilles at the time of Christopher Columbus's arrival, while Yopo (also known as niopo or paricá) was used in northern South America akjournals.combritannica.com. These snuffs were typically prepared by toasting and grinding the Anadenanthera seeds into a powder, which was then inhaled, often using special tubes britannica.comwikipedia.org. This compound has been consistently identified as a major alkaloid in the mature seeds of both Anadenanthera species used for snuffs catbull.com. Archaeological samples of Anadenanthera material, some over 1,200 years old, have shown the presence of this compound nih.gov. Chemical analysis of a 1,000-year-old ritual bundle from Bolivia also identified traces of this compound, alongside other psychoactive compounds, indicating its use in ancient rituals pnas.orgnih.govpnas.org.

While Anadenanthera seeds are the most well-documented source of this compound in these snuffs, the compound has also been identified in other natural sources used traditionally, such as the latex of the Brosimum acutifolium tree (takini) used by South American shamans, and in the seeds of Mucuna pruriens wikipedia.org. This compound is also found in certain toad species (Bufo genus) and mushrooms (Amanita species), although the historical use of toad secretions for psychoactive purposes in ancient America is not clearly evidenced researchgate.netnih.govwikidoc.orgjheor.orginvivochem.com.

Research findings on the alkaloid composition of Anadenanthera seeds and snuffs consistently highlight this compound as a significant component.

| Plant Source | Preparation Method | Key Tryptamines Identified | Notes |

| Anadenanthera peregrina seeds | Snuff (Yopo/Cohoba) | This compound, DMT, 5-MeO-DMT | This compound often the most abundant wikipedia.orgcatbull.com |

| Anadenanthera colubrina seeds | Snuff (Vilca/Cebil) | This compound, DMT, 5-MeO-DMT | This compound often the most abundant wikipedia.orgcatbull.com |

| Brosimum acutifolium (latex) | Used by shamans | This compound | Used as a psychedelic wikipedia.org |

| Virola species (bark resin) | Snuff (Epena) | DMT, 5-MeO-DMT, this compound (sometimes) | Primarily DMT and 5-MeO-DMT wikipedia.orgsamorini.it |

Studies on the composition of Anadenanthera seeds have shown varying concentrations of this compound, DMT, and 5-MeO-DMT. For instance, seeds of A. peregrina have been found to contain up to 7.4% this compound, with lower percentages of 5-MeO-DMT (up to 0.04%) and DMT (up to 0.16%) catbull.comwikipedia.org. Similarly, A. colubrina var. Cebil has shown up to 12.4% this compound with trace amounts of the other two tryptamines catbull.com.

Cultural Significance and Ritualistic Applications

The use of this compound-containing snuffs was deeply embedded in the cultural and ritualistic practices of indigenous South American and Caribbean peoples. These preparations were employed as entheogens, substances used in a spiritual or religious context to induce altered states of consciousness for various purposes, including connecting with spirits, divination, prophesying, and healing wikipedia.orgresearchgate.netmaps.org.

The inhalation of Cohoba, for example, was a significant ritual among the Taíno people of the Caribbean, used to enter trance states and communicate with the spirit world researchgate.netmaps.org. In South America, Yopo and Vilca snuffs were utilized in similar ritualistic contexts by various groups, including the Piaroa of Venezuela and cultures in the Andes and Chaco regions nih.govsingingtotheplants.comscribd.com. Archaeological findings, such as snuffing trays, tubes, and associated paraphernalia found in ancient tombs and ritual bundles, underscore the long-standing cultural importance of these practices pnas.orgnih.govpnas.orgresearchgate.net.

The ritualistic use of these snuffs was often facilitated by shamans or ritual specialists who acted as intermediaries between the human and spirit realms pnas.orgpnas.org. The altered states induced by this compound and other compounds in the snuffs were believed to facilitate this communication and provide insights for healing, decision-making, and understanding the cosmos pnas.orgpnas.orgnih.gov. The term "willka," associated with Anadenanthera colubrina in the Andes, also means "sacred," highlighting the plant's revered status in these cultures nih.gov.

Co-occurrence with Synergistic Compounds in Traditional Formulations (e.g., Beta-carbolines)

Furthermore, in some instances, this compound-containing snuffs were used in conjunction with or contained other plant materials that provided synergistic compounds, such as beta-carbolines. Beta-carbolines, found in plants like Banisteriopsis caapi (a key ingredient in ayahuasca), are known to act as monoamine oxidase inhibitors (MAOIs) singingtotheplants.comnih.gov. MAOIs can prevent the breakdown of tryptamines like DMT and potentially this compound when taken orally, allowing them to reach the central nervous system singingtotheplants.comnih.gov. While the primary route of administration for Cohoba and Yopo was insufflation, bypassing the digestive system where MAOIs are most critical for oral activity, there is evidence suggesting the combined use of Anadenanthera snuffs with beta-carboline-containing plants in some traditions singingtotheplants.comscribd.comresearchgate.net. For example, some Piaroa shamans have been reported to include B. caapi cuttings in their yopo preparation and consume B. caapi prior to snuff inhalation, suggesting an awareness of potential synergistic effects researchgate.net. Archaeological findings have also revealed the presence of both this compound and harmine (B1663883) (a beta-carboline) in the same ritual bundle, further supporting the co-occurrence and potential combined use of these compounds in ancient practices pnas.orgnih.govpnas.org.

The interaction between this compound and other compounds like beta-carbolines in these traditional formulations is a complex area of research, suggesting sophisticated botanical knowledge among indigenous practitioners regarding the synergistic potential of different plant combinations.

Analytical Methodologies for Bufotenine Detection and Quantification

Liquid Chromatography Techniques (e.g., HPLC, LC-MS/MS)

Liquid chromatography is a cornerstone for the separation and analysis of bufotenine. High-Performance Liquid Chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) represent the gold standard for its quantification in complex biological samples like serum, plasma, and urine. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC methods utilize a stationary phase, such as a reverse-phase C18 column, and a mobile phase to separate this compound from other compounds. swgdrug.org One method employs a mobile phase consisting of 80% buffer (0.1% v/v trifluoroacetic acid in water) and 20% acetonitrile, with detection achieved via a UV detector at 210 nm. swgdrug.org Another approach uses a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides exceptional sensitivity and selectivity, making it ideal for detecting trace amounts of this compound. nih.gov This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. nih.govresearchgate.net Validated methods exist for the simultaneous determination of this compound and other hallucinogens in serum, plasma, and urine. nih.gov

A highly sensitive and specific LC-MS/MS method has been developed for the simultaneous analysis of this compound and its parent compound, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), in mouse serum. nih.gov In this assay, after a simple protein precipitation for sample preparation, the compounds are separated using gradient elution. nih.govresearchgate.net The total run time is typically short, around 9 minutes, with this compound eluting at approximately 5.6 minutes. nih.gov The use of LC-MS/MS offers significantly higher sensitivity and selectivity compared to older methods like gas chromatography-mass spectrometry (GC-MS). nih.gov

The table below summarizes the validation parameters for a specific LC-MS/MS method for this compound quantification in serum. nih.gov

| Parameter | Result for this compound |

| Linearity Range | 2.52–5,510 ng/mL |

| On-Column Range | 3.14–6,890 pg |

| Intra-day Precision | < 15% |

| Inter-day Precision | < 15% |

| Accuracy | Within 15% |

| Recovery | > 75% |

| Lower Limit of Quantification (LLOQ) | 3.14 pg on-column |

Mass Spectrometry Approaches

Mass spectrometry (MS) is a powerful analytical technique used for the structural elucidation and sensitive quantification of this compound. It is most commonly coupled with a chromatographic separation method like LC or GC.

Electrospray Ionization (ESI): For LC-MS analysis, electrospray ionization (ESI) is frequently used, typically in the positive ion mode. nih.govfree.fr This soft ionization technique generates protonated molecular ions, [M+H]+, which are then detected by the mass spectrometer. free.fr For this compound, the primary ion observed is at a mass-to-charge ratio (m/z) of 205. free.fr

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry, or MS/MS, is employed to enhance selectivity and reduce chemical noise. nih.gov The most common mode used for quantification is Multiple Reaction Monitoring (MRM). nih.govresearchgate.net In this approach, the precursor ion (the protonated this compound molecule) is selected in the first mass analyzer, fragmented, and then a specific product ion is selected in the second mass analyzer. nih.gov This precursor-to-product ion transition is highly specific to the target analyte.

The table below details the specific mass transitions used for the detection of this compound and a common internal standard. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 205.2 | 160.2 |

| 5-Methyl-N,N-dimethyltryptamine (Internal Standard) | 203.2 | 158.3 |

This high specificity allows for accurate quantification even in complex biological matrices where isomers like psilocin, which can be difficult to differentiate by mass spectrometry alone, may be present. researchgate.net

Spectroscopic Characterization (e.g., Surface-Enhanced Raman Scattering, Density Functional Theory calculations)

Beyond chromatographic and mass spectrometric methods, advanced spectroscopic techniques provide detailed molecular and conformational information about this compound.

Surface-Enhanced Raman Scattering (SERS): SERS is an innovative and highly sensitive technique for the rapid detection and characterization of controlled substances at trace amounts. nih.govacs.org This method involves analyzing the vibrational modes of this compound adsorbed onto plasmonic silver (Ag) nanoparticle substrates. nih.govnih.gov The interaction with the nanoparticles dramatically enhances the Raman signal, allowing for detection at very low concentrations, with demonstrated limits of approximately 10⁻⁷ M (around 20 parts per billion). acs.org

The SERS spectral profile of this compound is highly dependent on experimental conditions, particularly pH. nih.govacs.org Different pH values alter the molecular structure of this compound (e.g., its protonation state), which in turn changes how it interacts with the silver surface, resulting in distinct spectral patterns. nih.gov For instance, at a pH lower than 8.0, the spectra are dominated by intense bands at 1575 and 1433 cm⁻¹, while different profiles are observed at a pH higher than 10.0. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations: To complement and verify the experimental SERS data, theoretical calculations based on Density Functional Theory (DFT) are used. nih.govnih.gov DFT allows for the simulation of the Raman spectra of this compound, helping to assign the observed vibrational bands to specific molecular motions. acs.orgacs.org This integrated experimental and theoretical approach provides a powerful tool for the unambiguous identification and detailed chemical analysis of the molecule. nih.gov

The table below highlights some of the main experimental and calculated vibrational wavenumbers for this compound. nih.govacs.org

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| 1575 | - |

| 1433 | - |

| 1373 | - |

| 1319 | - |

| 1165 | - |

| 1082 | - |

| 570 | - |

Biochemical Assays for Metabolite Detection

In biological systems, this compound can exist in both a free form and a conjugated form (e.g., glucuronide). nih.gov Analytical methods for biological samples, such as urine, must be able to detect both forms to provide a complete metabolic picture. While modern instrumental techniques like LC-MS/MS are the primary tools, biochemical steps are often integrated into the sample preparation process.

Studies analyzing urinary this compound levels in clinical research have employed various analytical platforms, including thin-layer chromatography, gas-liquid chromatography (GLC), and HPLC. nih.gov A key step in these assays is the enzymatic hydrolysis of conjugated metabolites. nih.gov To determine the total this compound concentration, urine samples are treated with an enzyme, such as β-glucuronidase, which cleaves the conjugate and liberates the free form of this compound. nih.gov By analyzing samples both with and without this enzymatic treatment, researchers can quantify both free and total this compound concentrations. nih.gov This approach has been used to investigate the differences in this compound excretion between different populations. nih.gov

Future Research Directions and Unresolved Questions

Advanced Investigations into Neurobiological Mechanisms and Pharmacological Specificity

Bufotenine, a tryptamine (B22526) alkaloid with a structural resemblance to the neurotransmitter serotonin (B10506), exhibits a complex and multifaceted interaction with the central nervous system. Future research endeavors are poised to delve deeper into its precise neurobiological mechanisms and pharmacological profile. A primary focus of these investigations will be the comprehensive characterization of its binding affinities and functional activities at a wide array of serotonin (5-HT) receptor subtypes.

A key area for future investigation is the precise quantification and comparison of this compound's binding affinities (Ki) and functional potencies (EC50) across the full spectrum of serotonin receptors. This will allow for a more nuanced understanding of its receptor interaction profile and help to dissect the contributions of individual receptor subtypes to its physiological and behavioral effects. Advanced molecular modeling and in-silico docking studies can further illuminate the specific interactions between this compound and the amino acid residues within the binding pockets of these receptors, potentially explaining its affinity and functional activity.

Comparative pharmacological studies with other structurally related tryptamines, such as psilocin (4-HO-DMT) and 5-MeO-DMT, are also crucial. While sharing a common tryptamine scaffold, subtle structural differences lead to distinct pharmacological profiles and subjective effects. For instance, this compound's hydrophilic nature is thought to limit its ability to cross the blood-brain barrier, potentially leading to more pronounced peripheral effects compared to its more lipophilic counterparts. Understanding these structure-activity relationships is fundamental to designing novel compounds with more selective pharmacological actions.

The table below summarizes some of the known receptor binding affinities for this compound:

| Receptor Subtype | Binding Affinity (Ki, nM) |

| 5-HT1A | 4.9 |

| 5-HT2A | 3.49 (EC50) |

| 5-HT1D | High Affinity (Specific value not consistently reported) |

| 5-HT2C | High Affinity (Specific value not consistently reported) |

Note: The table presents a selection of available data, and values may vary across different studies and experimental conditions.

Future research should aim to expand this dataset, providing a more complete and comparative picture of this compound's interaction with the serotonin receptor family.

Comprehensive Safety and Toxicological Profiling in Advanced Models

A thorough understanding of the safety and toxicological profile of this compound is paramount for any potential future research or therapeutic applications. While some preliminary data exists, a comprehensive assessment using advanced in vivo and in vitro models is a critical and unresolved area of investigation.

Current knowledge regarding the acute toxicity of this compound is primarily derived from rodent studies, with a reported LD50 (lethal dose for 50% of subjects) ranging from 200 to 300 mg/kg, with death typically occurring due to respiratory arrest. nih.gov However, a more detailed toxicological profile requires investigation into its effects on various organ systems following both acute and chronic exposure.

Cardiovascular effects are a significant consideration, as studies have noted that this compound can induce a powerful and potentially dangerous rise in blood pressure. researchgate.net In animal models, intravenous administration has been shown to increase blood pressure. More recent studies using transgenic mice expressing human 5-HT4 receptors in cardiomyocytes have demonstrated that this compound can exert positive inotropic (increasing the force of contraction) and chronotropic (increasing the heart rate) effects. The potentiation of these effects by a monoamine oxidase inhibitor suggests a role of serotonin metabolism in its cardiovascular activity. Future research should utilize advanced cardiovascular models, such as telemetry in conscious, unrestrained animals, to provide a more detailed and clinically relevant assessment of its hemodynamic effects.

A study involving the chronic daily administration of this compound to mice for 21 consecutive days found mild, dose-dependent behavioral alterations. researchgate.netnih.govresearchgate.net Importantly, this study reported no significant physiological or histological alterations in major organs at the tested doses. researchgate.netnih.govresearchgate.net While encouraging, more extensive histopathological examinations across a wider range of tissues and at varying dose levels are necessary to confirm these findings and identify any potential target organ toxicity.

The following table summarizes some of the key findings from toxicological studies on this compound:

| Study Type | Animal Model | Key Findings |

| Acute Toxicity | Rodents | LD50 estimated at 200-300 mg/kg; death by respiratory arrest. nih.gov |

| Cardiovascular Effects | Dogs, Cats, Rabbits | Intravenous injection increased blood pressure. |

| Cardiovascular Effects | Transgenic Mice (human 5-HT4 receptors) | Positive inotropic and chronotropic effects. |

| Chronic Toxicity (21 days) | Mice | Mild behavioral alterations; no significant physiological or histological organ damage at tested doses. researchgate.netnih.govresearchgate.net |

Future toxicological profiling should also incorporate advanced in vitro models, such as human-derived cell lines and organ-on-a-chip technologies, to assess potential cytotoxicity, genotoxicity, and other adverse cellular effects in a more controlled and human-relevant context.

Long-term Clinical Studies on Endogenous this compound Levels and Psychiatric Outcomes

The potential association between endogenous levels of this compound and various psychiatric disorders has been a subject of investigation for several decades, yet the relationship remains largely unresolved. Future research necessitates well-designed, long-term clinical studies to clarify the role, if any, of endogenous this compound in the pathophysiology of these conditions.

Several studies have reported elevated levels of this compound in the urine of individuals with schizophrenia and autism spectrum disorder (ASD) when compared to healthy control subjects. nih.gov For instance, one study found significantly higher urinary this compound concentrations in both individuals with severe ASD and patients with schizophrenia. researchgate.net This same study also identified a positive correlation between urinary this compound levels and hyperactivity scores in the individuals with ASD. researchgate.net

However, the findings across different studies have been inconsistent. A systematic review of the literature highlighted this heterogeneity, with some studies failing to find a significant difference in this compound levels between psychiatric patients and controls, and others noting a considerable overlap in the concentration ranges between the two groups. nih.govresearchgate.net This suggests that while there may be a subset of individuals with these disorders who exhibit altered this compound metabolism, it is unlikely to be a universal biomarker.

The table below presents a summary of findings from selected studies on urinary this compound levels in psychiatric disorders:

| Psychiatric Disorder | Key Findings |

| Schizophrenia | Significantly higher urinary this compound levels compared to controls in some studies. researchgate.net |

| Autism Spectrum Disorder (ASD) | Significantly higher urinary this compound levels compared to controls in some studies. researchgate.net |

| ASD | Positive correlation between urinary this compound and hyperactivity scores. researchgate.net |

| General Psychiatric Patients | Inconsistent findings, with some studies showing no significant difference from controls. nih.govresearchgate.net |

Future long-term clinical studies are needed to address these inconsistencies. Such studies should employ larger and more homogenous patient cohorts, with well-defined diagnostic criteria. Furthermore, the use of more sensitive and specific analytical techniques for the quantification of this compound and its metabolites in various biological matrices (e.g., blood, cerebrospinal fluid) in addition to urine will be crucial. Longitudinal studies that track this compound levels over time in relation to symptom severity and treatment response would be particularly valuable in elucidating any potential causal relationships.

Development of Novel Therapeutic Agents based on this compound Scaffolds

The unique pharmacological profile of this compound, characterized by its interactions with multiple serotonin receptor subtypes, presents an intriguing starting point for the development of novel therapeutic agents. The tryptamine scaffold of this compound offers a versatile platform for medicinal chemists to design and synthesize new molecules with enhanced receptor selectivity and improved pharmacokinetic properties.

One area of therapeutic interest is in the development of analgesics. A study exploring the synthesis and analgesic effects of a quaternary ammonium salt of this compound found that both this compound and its derivative exhibited significant analgesic effects in a formalin-induced pain model in mice. Interestingly, the combination of the this compound derivative with morphine produced a synergistic analgesic effect. Computational reverse docking studies suggested that these analgesic effects may be mediated through interactions with acetylcholinesterase (AChE) or the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).

Another potential therapeutic avenue is the development of antiviral agents. Research has indicated that this compound possesses antiviral activity against the rabies virus and has been shown to increase survival rates in rabies-infected rodents. nih.gov This finding opens the door for the design of this compound-based compounds with optimized antiviral properties and reduced psychoactive effects.

The development of novel therapeutic agents from the this compound scaffold will require a systematic approach involving:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogs with modifications at various positions of the indole (B1671886) ring and the ethylamine side chain to understand how these changes affect receptor binding and functional activity.

Target-Based Drug Design: Utilizing the known structures of serotonin receptors to design this compound derivatives with improved affinity and selectivity for specific receptor subtypes implicated in particular disease states.

Pharmacokinetic Optimization: Modifying the this compound scaffold to improve its metabolic stability, oral bioavailability, and ability to cross the blood-brain barrier for central nervous system targets.